The synthesis of 2-Fluoro-N-n-propylnorapomorphine involves several key steps:
This multi-step synthesis is notable for its efficiency and high selectivity towards the desired product.
The molecular formula of 2-Fluoro-N-n-propylnorapomorphine is .
2-Fluoro-N-n-propylnorapomorphine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-Fluoro-N-n-propylnorapomorphine involves:
The physical and chemical properties of 2-Fluoro-N-n-propylnorapomorphine include:
2-Fluoro-N-n-propylnorapomorphine has several scientific applications:
2-Fluoro-N-n-propylnorapomorphine (2F-NPA) is a fluorinated aporphine derivative with the systematic name (R)-(-)-2-Fluoro-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol. Its molecular formula is C₁₉H₂₁FNO₂ for the free base, while its hydrobromide salt form is C₁₉H₂₁BrFNO₂ (molecular weight: 394.28 g/mol) [4]. The compound features a rigid tetracyclic aporphine backbone with a fluorine atom at the C2 position of the A-ring and an N-n-propyl group replacing the N-methyl group of apomorphine [1] [6].
The stereochemistry at the 6a position is critical for dopaminergic activity. The bioactive enantiomer adopts an (R)-configuration, which positions the C6a hydrogen in a β-orientation, enabling optimal interaction with dopamine receptor subsites [1] [6]. X-ray crystallography confirms that the fluorine atom introduces a bond angle distortion of ~2° in the A-ring compared to non-fluorinated analogs. This subtle change enhances planarity and reduces steric hindrance in the ligand-binding pocket [6]. The fluorine's electronegativity (Pauling scale: 3.98) creates a dipole moment that stabilizes receptor binding through electrostatic interactions with serine residues in transmembrane helix 5 of D₂ receptors [5].
Table 1: Structural and Binding Parameters of 2F-NPA and Analogues
Compound | D₂ Ki (nM) | D₁ Ki (nM) | D₂/D₁ Selectivity | Stereochemistry |
---|---|---|---|---|
2F-NPA | 0.012 | 690 | 57,500 | (R) |
NPA | 0.1–0.4 | 650 | 6,500 | (R) |
Apomorphine | 1.2 | 490 | 408 | (R) |
2-OH-NPA | 0.3 | >5,000 | >16,600 | (R) |
Data compiled from [1] [5] [6]
Lipophilicity
The calculated logP (cLogP) of 2F-NPA is 2.98, compared to 2.45 for NPA and 1.89 for apomorphine [5]. Fluorine substitution increases lipophilicity by reducing hydrogen-bond donor capacity and polar surface area. Experimentally, the octanol-water partition coefficient (logD₇.₄) is 2.3, indicating enhanced blood-brain barrier penetration relative to apomorphine (logD₇.₄ = 1.1) [5]. This property correlates with its 10-fold higher in vivo potency than NPA in rodent models [1].
Solubility
The free base form exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.0). Salt formation (e.g., hydrobromide) improves solubility to >5 mg/mL in buffered solutions (pH 3–4) [4]. Solubility decreases sharply at physiological pH due to catechol group protonation (pKa₁ = 8.9; pKa₂ = 10.2) [9]. Co-solvents like ethanol or propylene glycol enhance solubility for experimental formulations.
Stability
2F-NPA is susceptible to catechol oxidation, forming quinone derivatives under aerobic conditions. Degradation studies show a t₉₀ of 48 hours in pH 7.4 buffers at 25°C, extendable to >30 days with antioxidants like ascorbate [5]. The C-F bond is stable against hydrolytic cleavage, with no detectable defluorination after 72 hours in hepatic microsomes [9]. Solid-state stability requires storage at −20°C under inert gas due to sensitivity to heat and light [4].
Table 2: Key Physicochemical Properties
Property | 2F-NPA | NPA | Apomorphine |
---|---|---|---|
Molecular Weight | 295.38 (base) | 295.38 (base) | 267.32 (base) |
cLogP | 2.98 | 2.45 | 1.89 |
Water Solubility (mg/mL) | <0.1 (base) | <0.1 (base) | 0.3 (base) |
Melting Point | 446–536°C | 220–222°C | 195–197°C |
pKa (catechol OH) | 8.9, 10.2 | 8.7, 10.0 | 8.6, 9.9 |
Structural Modifications and Receptor Affinity
Apomorphine serves as the foundational structure for dopamine agonists. N-demethylation followed by N-propylation yields N-n-propylnorapomorphine (NPA), which exhibits 10-fold higher D₂ affinity than apomorphine due to better hydrophobic filling of the receptor pocket [3]. 2F-NPA further optimizes this scaffold through fluorine substitution at C2, which:
Pharmacological Profiles
2F-NPA demonstrates extraordinary D₂ selectivity (Ki = 12 pM; D₂/D₁ = 57,500) versus NPA (Ki = 100–400 pM; D₂/D₁ = 6,500) and apomorphine (Ki = 1.2 nM; D₂/D₁ = 408) [1] [6]. In vitro binding assays using rat striatal membranes confirm 2F-NPA’s >10-fold higher potency than NPA in displacing [³H]domperidone (a D₂ antagonist) [1]. The fluorinated derivative also shows enhanced discrimination between D₂ high- and low-affinity states, with a Khigh/Klow ratio of >1,000 compared to 200 for NPA [5] [8]. This property makes it valuable for studying functional dopamine receptor conformations.
Table 3: Structure-Activity Relationships of Aporphine Derivatives
Structural Feature | Impact on Dopaminergic Activity | Example Compound Efficacy |
---|---|---|
C2 Hydroxyl | Moderate D₂ affinity; rapid metabolism | Apomorphine (D₂ Ki: 1.2 nM) |
C2 Fluorine | High D₂ affinity; metabolic stability; enhanced selectivity | 2F-NPA (D₂ Ki: 0.012 nM) |
N-Methyl | Moderate D₂ affinity; low bioavailability | Apomorphine |
N-n-Propyl | Increased D₂ affinity and lipophilicity | NPA (D₂ Ki: 0.1–0.4 nM) |
C2 Methoxy | Reduced D₂ affinity due to steric bulk | 2-OMe-NPA (D₂ Ki: 8.2 nM) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7